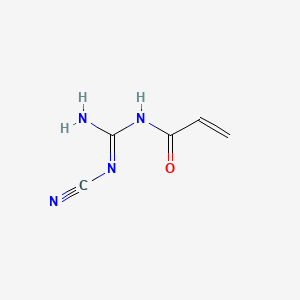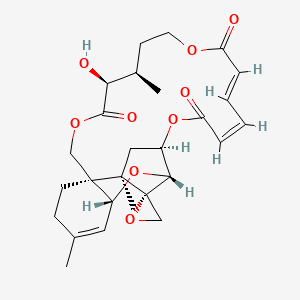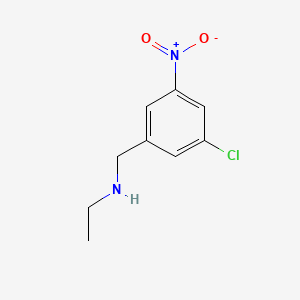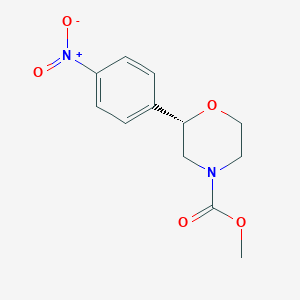
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate: is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a nitrophenyl group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of the phenyl ring using industrial nitrating agents.
Continuous Esterification: Continuous esterification processes using methanol and acid catalysts in a flow reactor to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and palladium on carbon for the reduction of the nitro group.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid for the hydrolysis of the ester group.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Substituted Phenyl Derivatives: Nucleophilic substitution yields various substituted phenyl derivatives.
科学的研究の応用
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Methyl (2s)-2-(4-aminophenyl)morpholine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2s)-2-(4-nitrophenyl)piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate is unique due to the combination of the nitrophenyl group and the morpholine ring, which imparts distinct chemical and biological properties. Its specific structural features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
920799-17-3 |
|---|---|
分子式 |
C12H14N2O5 |
分子量 |
266.25 g/mol |
IUPAC名 |
methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)13-6-7-19-11(8-13)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |
InChIキー |
KQFMYMIZSUXILO-LLVKDONJSA-N |
異性体SMILES |
COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
COC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



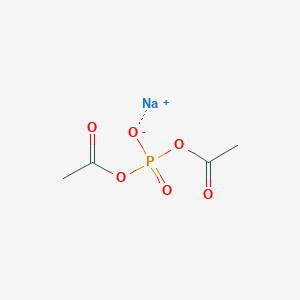
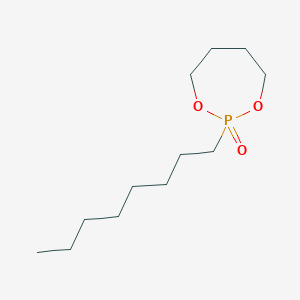
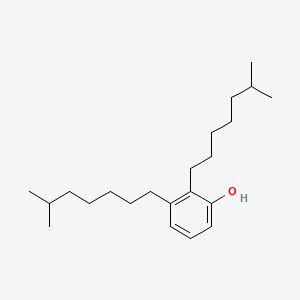
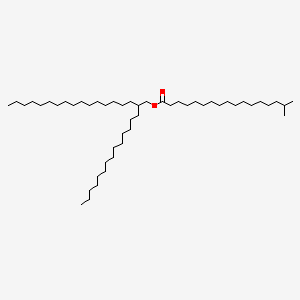
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
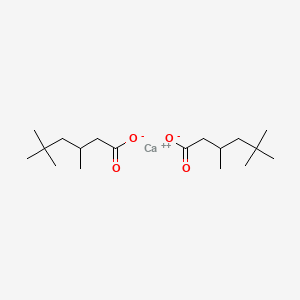
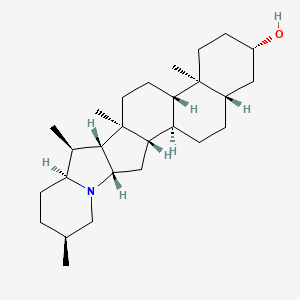
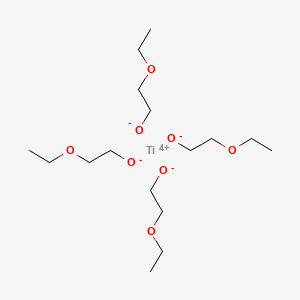
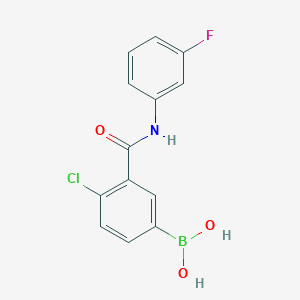
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
